2-(4-Chloro-phenylsulfanylmethyl)-5,7-dimethyl-imidazo[1,2-a]pyrimidine
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Overview
Description
2-(4-Chloro-phenylsulfanylmethyl)-5,7-dimethyl-imidazo[1,2-a]pyrimidine is a heterocyclic compound that features an imidazo[1,2-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-phenylsulfanylmethyl)-5,7-dimethyl-imidazo[1,2-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-chlorobenzyl mercaptan with 5,7-dimethylimidazo[1,2-a]pyrimidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-phenylsulfanylmethyl)-5,7-dimethyl-imidazo[1,2-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under hydrogenation conditions to remove the chlorine atom or reduce the imidazo[1,2-a]pyrimidine ring.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are typical.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated or reduced imidazo[1,2-a]pyrimidine derivatives.
Substitution: Various substituted imidazo[1,2-a]pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-phenylsulfanylmethyl)-5,7-dimethyl-imidazo[1,2-a]pyrimidine is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and enzyme inhibition.
Pyrimido[1,2-a]benzimidazole: Studied for its pharmacological applications, including antiviral and anticancer activities.
2-Chloro-4-(trifluoromethyl)pyrimidine: Recognized for its anti-inflammatory properties.
Uniqueness
2-(4-Chloro-phenylsulfanylmethyl)-5,7-dimethyl-imidazo[1,2-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylsulfanyl group and chlorine atom provide sites for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C15H14ClN3S |
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Molecular Weight |
303.8 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)sulfanylmethyl]-5,7-dimethylimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C15H14ClN3S/c1-10-7-11(2)19-8-13(18-15(19)17-10)9-20-14-5-3-12(16)4-6-14/h3-8H,9H2,1-2H3 |
InChI Key |
HPXSDJCJKZQLRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=NC(=CN12)CSC3=CC=C(C=C3)Cl)C |
solubility |
>45.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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